![molecular formula C14H11NO4 B4188501 2-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B4188501.png)
2-[(2-nitrobenzyl)oxy]benzaldehyde
Overview
Description
2-[(2-nitrobenzyl)oxy]benzaldehyde, also known as NBBA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzaldehyde and contains a nitrobenzyl ether group that imparts unique properties to the molecule.
Scientific Research Applications
2-[(2-nitrobenzyl)oxy]benzaldehyde has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of 2-[(2-nitrobenzyl)oxy]benzaldehyde is in the development of fluorescent probes for imaging biological systems. 2-[(2-nitrobenzyl)oxy]benzaldehyde can be conjugated to various biomolecules, such as proteins and nucleic acids, to create fluorescent probes that can be used to visualize cellular processes in real-time. Additionally, 2-[(2-nitrobenzyl)oxy]benzaldehyde has been used as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Mechanism of Action
The mechanism of action of 2-[(2-nitrobenzyl)oxy]benzaldehyde is not well understood, but it is believed to involve the formation of reactive oxygen species upon exposure to light. These reactive oxygen species can cause damage to cellular components, leading to cell death. Additionally, 2-[(2-nitrobenzyl)oxy]benzaldehyde has been shown to interact with proteins and nucleic acids, potentially altering their function and leading to downstream effects.
Biochemical and Physiological Effects:
2-[(2-nitrobenzyl)oxy]benzaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(2-nitrobenzyl)oxy]benzaldehyde can induce cell death in cancer cells, suggesting its potential as a cancer treatment. Additionally, 2-[(2-nitrobenzyl)oxy]benzaldehyde has been shown to have anti-inflammatory properties, potentially making it useful in the treatment of inflammatory diseases. However, the effects of 2-[(2-nitrobenzyl)oxy]benzaldehyde on normal cells and tissues are not well understood, and further research is needed to fully elucidate the biochemical and physiological effects of 2-[(2-nitrobenzyl)oxy]benzaldehyde.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(2-nitrobenzyl)oxy]benzaldehyde is its versatility in conjugation to various biomolecules, allowing for the creation of customized fluorescent probes for specific applications. Additionally, 2-[(2-nitrobenzyl)oxy]benzaldehyde has been shown to be relatively stable under physiological conditions, making it useful for in vivo imaging studies. However, the synthesis of 2-[(2-nitrobenzyl)oxy]benzaldehyde is a complex process that requires careful optimization, and the effects of 2-[(2-nitrobenzyl)oxy]benzaldehyde on normal cells and tissues are not well understood, limiting its potential applications.
Future Directions
There are many potential future directions for research on 2-[(2-nitrobenzyl)oxy]benzaldehyde. One area of interest is the development of new fluorescent probes using 2-[(2-nitrobenzyl)oxy]benzaldehyde as a scaffold. Additionally, further research is needed to fully elucidate the mechanism of action of 2-[(2-nitrobenzyl)oxy]benzaldehyde and its effects on normal cells and tissues. Finally, the potential applications of 2-[(2-nitrobenzyl)oxy]benzaldehyde in photodynamic therapy and anti-inflammatory treatments warrant further investigation.
properties
IUPAC Name |
2-[(2-nitrophenyl)methoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-9-11-5-2-4-8-14(11)19-10-12-6-1-3-7-13(12)15(17)18/h1-9H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCYSQPKDJVLTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Nitrophenyl)methoxy]benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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